molecular formula C5H11N5O2 B056044 N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide CAS No. 112032-78-7

N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide

Cat. No.: B056044
CAS No.: 112032-78-7
M. Wt: 173.17 g/mol
InChI Key: RFBACMGHMLAVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

N-Acetyl-Ser-Asp-Lys-Pro can be synthesized chemically. The synthetic route involves the stepwise addition of amino acids to form the tetrapeptide. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of peptides .

Chemical Reactions Analysis

N-Acetyl-Ser-Asp-Lys-Pro undergoes several types of chemical reactions:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-Acetyl-Ser-Asp-Lys-Pro is unique in its specific inhibition of hematopoietic stem cell proliferation and its role as a substrate for angiotensin-converting enzyme. Similar compounds include:

These compounds share some similarities in their interactions with angiotensin-converting enzyme but differ in their specific biological roles and effects.

Properties

CAS No.

112032-78-7

Molecular Formula

C5H11N5O2

Molecular Weight

173.17 g/mol

IUPAC Name

N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide

InChI

InChI=1S/C5H11N5O2/c1-2-3(11)9-10-4(6)5(12)8-7/h2,7H2,1H3,(H2,6,10)(H,8,12)(H,9,11)

InChI Key

RFBACMGHMLAVTH-UHFFFAOYSA-N

SMILES

CCC(=O)NN=C(C(=O)NN)N

Isomeric SMILES

CCC(=O)N/N=C(/C(=O)NN)\N

Canonical SMILES

CCC(=O)NN=C(C(=O)NN)N

Synonyms

Propanoic acid, 2-(2-hydrazino-1-imino-2-oxoethyl)hydrazide (9CI)

Origin of Product

United States

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